N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a carboxamide group, and a hydroxy group. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 4-methylphenylamine with naphthalene-2-carboxylic acid, followed by hydroxylation. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aromatic rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic rings may also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide
Uniqueness
N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and carboxamide groups. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications.
Properties
CAS No. |
34251-31-5 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-13-6-10-17(11-7-13)19(21)18(20)16-9-8-14-4-2-3-5-15(14)12-16/h2-12,21H,1H3 |
InChI Key |
VVCRJGTXIZRNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.